

# Pharmacokinetics and Pharmacodynamics of KSK68: A Technical Overview

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## Compound of Interest

Compound Name: KSK68

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## Abstract

This document provides a comprehensive technical guide on the preclinical and Phase I clinical pharmacokinetics (PK) and pharmacodynamics (PD) of **KSK68**, a novel selective inhibitor of the MEK1/2 kinases. **KSK68** is under development for the treatment of advanced solid tumors harboring BRAF V600 mutations. This guide details the absorption, distribution, metabolism, and excretion (ADME) properties of **KSK68**, its mechanism of action, and its dose-response relationship. All data presented herein are derived from foundational preclinical studies and a first-in-human, single-ascending dose (SAD) and multiple-ascending dose (MAD) Phase I clinical trial.

## Pharmacokinetics (PK)

The pharmacokinetic profile of **KSK68** was characterized in preclinical animal models (mouse, rat, and cynomolgus monkey) and in healthy human volunteers. The studies were designed to understand the ADME properties of **KSK68** and to establish a safe and effective dosing regimen for further clinical investigation.

## Preclinical Pharmacokinetics

Non-clinical PK parameters were assessed following single intravenous (IV) and oral (PO) administrations in various species.

Table 1: Single-Dose Pharmacokinetic Parameters of **KSK68** in Preclinical Species

Parameter	Mouse (n=3)	Rat (n=3)	Cynomolgus Monkey (n=3)
IV Dose (1 mg/kg)			
CL (mL/min/kg)	15.2 ± 2.1	10.5 ± 1.8	5.1 ± 0.9
Vss (L/kg)	2.5 ± 0.4	1.8 ± 0.3	1.2 ± 0.2
T½ (h)	2.1 ± 0.3	2.8 ± 0.5	3.5 ± 0.6
PO Dose (10 mg/kg)			
Cmax (ng/mL)	850 ± 120	1100 ± 150	950 ± 130
Tmax (h)	1.0	1.5	2.0
AUC0-inf (ng·h/mL)	4500 ± 600	6200 ± 850	7100 ± 900
Bioavailability (%)	45 ± 6	58 ± 8	70 ± 9
Data are presented as mean ± standard deviation.			

## Clinical Pharmacokinetics

A Phase I, randomized, double-blind, placebo-controlled study was conducted in healthy adult subjects to evaluate the safety and PK of **KSK68**.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Mean Pharmacokinetic Parameters of **KSK68** in Healthy Volunteers (Single Ascending Dose)

Dose Group	Cmax (ng/mL)	Tmax (h)	AUC0-24 (ng·h/mL)	T½ (h)
10 mg (n=8)	150 ± 25	2.0 (1.0-4.0)	1200 ± 210	10.5 ± 1.8
30 mg (n=8)	460 ± 70	2.5 (1.0-4.0)	3800 ± 550	11.2 ± 2.0
100 mg (n=8)	1450 ± 220	2.5 (1.5-4.0)	12500 ± 1800	11.8 ± 2.1

Data are presented as mean ± SD, except for Tmax which is median (range).

Table 3: Mean Pharmacokinetic Parameters of **KSK68** in Healthy Volunteers (Multiple Ascending Dose, Day 14)

Dose Group	Cmax,ss (ng/mL)	Tmax,ss (h)	AUC0-24,ss (ng·h/mL)	Accumulation Ratio (Rac)
30 mg QD (n=8)	550 ± 85	2.0 (1.0-4.0)	4800 ± 700	1.26
60 mg QD (n=8)	1100 ± 180	2.0 (1.5-4.0)	9900 ± 1500	1.31

Data are presented as mean ± SD, except for Tmax which is median (range).

## Experimental Protocols: Pharmacokinetics

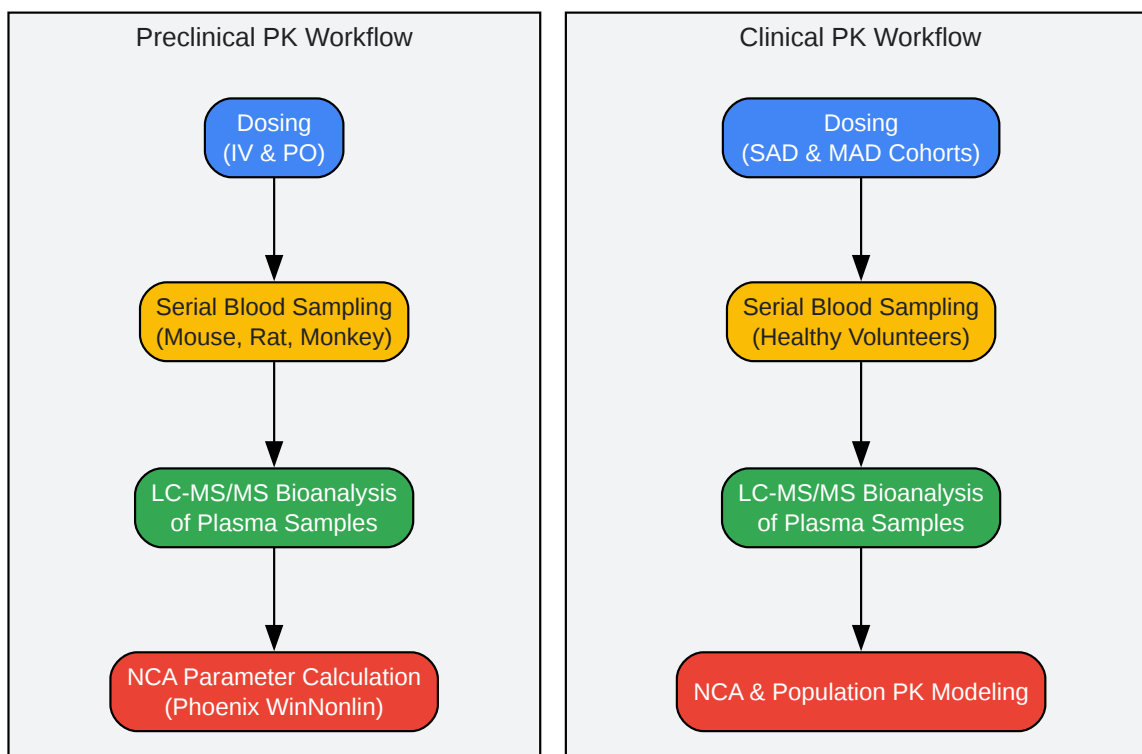
### 1.3.1 Preclinical PK Study Protocol

- Subjects: Male CD-1 mice, Sprague-Dawley rats, and cynomolgus monkeys.

- Administration: **KSK68** was formulated in 0.5% methylcellulose/0.1% Tween 80 for oral gavage and in 20% Captisol® for intravenous infusion.
- Sample Collection: Serial blood samples were collected from the tail vein (rodents) or cephalic vein (monkeys) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[1]
- Bioanalysis: Plasma concentrations of **KSK68** were determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
- Data Analysis: PK parameters were calculated using non-compartmental analysis with Phoenix™ WinNonlin® software.

#### 1.3.2 Clinical PK Study Protocol (NCT0 hypothetical)

- Study Design: A single-center, randomized, double-blind, placebo-controlled, SAD and MAD study.[1][3][4]
- Participants: Healthy male and female volunteers aged 18-55 years.
- Dosing: In the SAD phase, cohorts received single oral doses of 10, 30, or 100 mg. In the MAD phase, cohorts received 30 or 60 mg once daily (QD) for 14 days.[1]
- Sample Collection: Blood samples for PK analysis were collected pre-dose and at numerous timepoints post-dose on Day 1 (SAD) and Day 14 (MAD).[1]
- Bioanalysis & Data Analysis: As described in the preclinical protocol.



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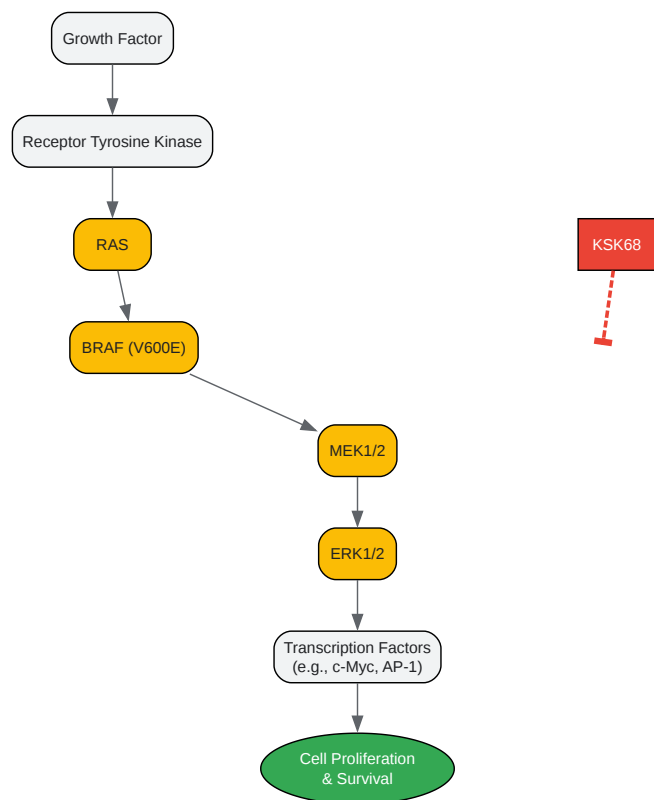
Caption: High-level workflow for preclinical and clinical pharmacokinetic studies.

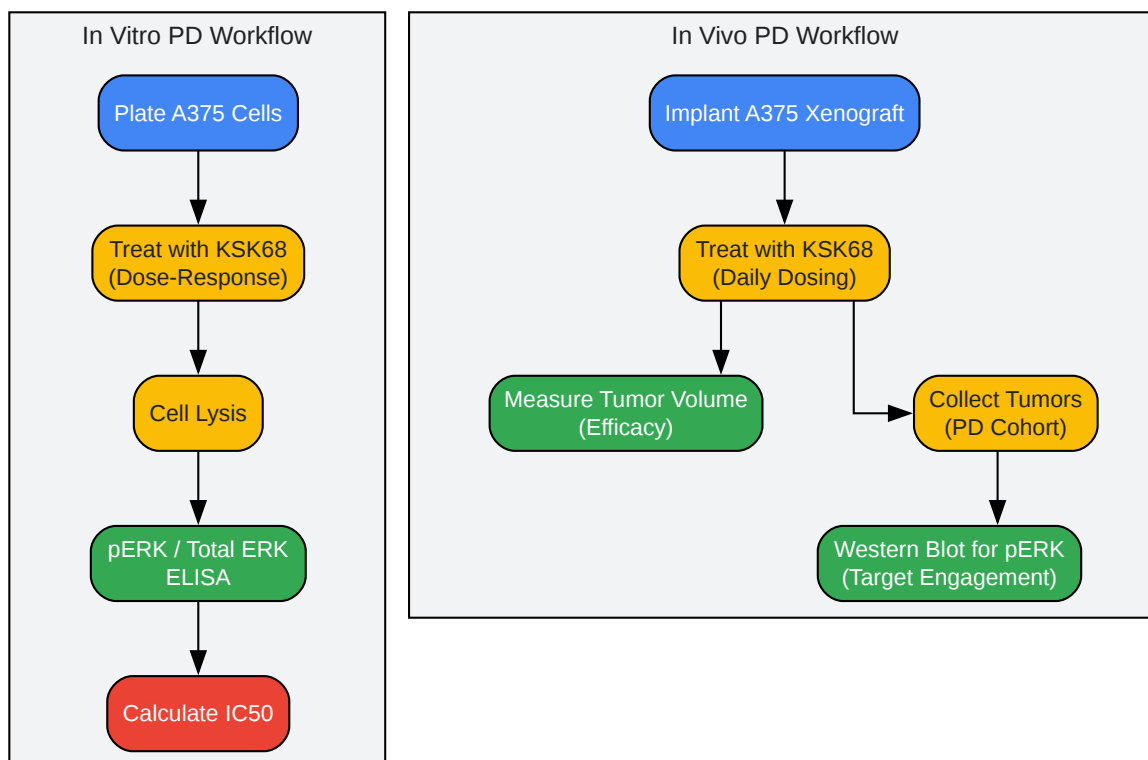
## Pharmacodynamics (PD)

The pharmacodynamic activity of **KSK68** was evaluated by its ability to inhibit the MAPK signaling pathway, both in vitro and in vivo. The primary PD biomarker was the inhibition of phosphorylated ERK (pERK).

## Mechanism of Action

**KSK68** is a potent, selective, and reversible allosteric inhibitor of MEK1 and MEK2 enzymes. By binding to a unique pocket adjacent to the ATP-binding site, **KSK68** prevents the phosphorylation and activation of ERK1/2, a critical downstream effector in the RAS/RAF/MEK/ERK signaling pathway. This inhibition leads to decreased cell proliferation and induction of apoptosis in tumor cells with activating BRAF mutations.





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